Cas no 17527-31-0 (2-Propenoic acid,3,3,4,4,4-pentafluorobutyl ester)
17527-31-0 structure
Product Name:2-Propenoic acid,3,3,4,4,4-pentafluorobutyl ester
CAS-nummer:17527-31-0
MF:C7H7F5O2
MW:218.121299982071
CID:218184
PubChem ID:87150
Update Time:2025-04-19
2-Propenoic acid,3,3,4,4,4-pentafluorobutyl ester Chemische en fysische eigenschappen
Naam en identificatie
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- 2-Propenoic acid,3,3,4,4,4-pentafluorobutyl ester
- 3,3,4,4,4-pentafluorobutyl acrylate
- 3,3,4,4,4-pentafluorobutyl prop-2-enoate
- 1,1,2,2-Tetrahydroperfluorobutyl acrylate
- Einecs 241-528-3
- Propenoic acid 3,3,4,4,4-pentafluorobutyl ester
- 2-Propenoic acid, 3,3,4,4,4-pentafluorobutyl ester
- 2:2 fluorotelomer acrylate
- NS00025754
- 17527-31-0
- AVVYSSRKCWEPBH-UHFFFAOYSA-N
- SCHEMBL1286178
- DTXSID9066209
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- Inchi: 1S/C7H7F5O2/c1-2-5(13)14-4-3-6(8,9)7(10,11)12/h2H,1,3-4H2
- InChI-sleutel: AVVYSSRKCWEPBH-UHFFFAOYSA-N
- LACHT: FC(C(F)(F)F)(CCOC(C=C)=O)F
Berekende eigenschappen
- Exacte massa: 218.03661
- Monoisotopische massa: 218.03662027g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 5
- Complexiteit: 221
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 26.3Ų
Experimentele eigenschappen
- PSA: 26.3
2-Propenoic acid,3,3,4,4,4-pentafluorobutyl ester Gerelateerde literatuur
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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